

SOD1 (147-153) human peptide sequence and properties

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An In-depth Technical Guide to the Human SOD1 (147-153) Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human Superoxide Dismutase 1 (SOD1) peptide fragment corresponding to amino acid residues 147-153. This peptide is of significant interest in the study of neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS), due to its critical role in protein aggregation.

Core Properties of Human SOD1 (147-153)

The SOD1 (147-153) peptide is a seven-amino-acid segment located at the C-terminus of the human SOD1 protein.^[1] This region is crucial for the stability and dimerization of the native enzyme.

Peptide Sequence and Physicochemical Properties

The primary sequence and key physicochemical parameters of the SOD1 (147-153) peptide are summarized below. These properties are essential for its synthesis, handling, and in vitro experimental design.

Parameter	Value
Sequence (3-letter)	Gly-Val-Ile-Gly-Ile-Ala-Gln
Sequence (1-letter)	GVIGIAQ
Molecular Formula	C28H51N9O9
Molecular Weight	657.76 g/mol
Theoretical pI	5.53
Grand Average of Hydropathicity (GRAVY)	0.814

Calculated using the ExPASy ProtParam tool.

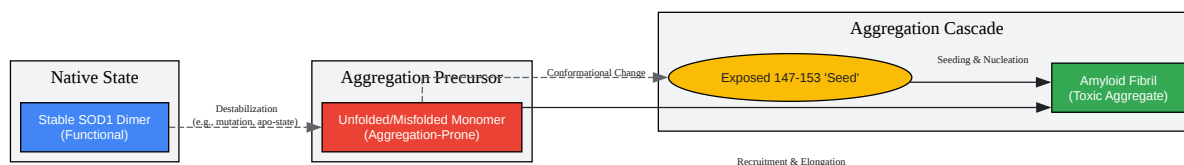
Biological Significance in ALS

The SOD1 (147-153) peptide is a critical determinant in the aggregation pathway of the SOD1 protein, a process strongly implicated in both familial (fALS) and sporadic (sALS) forms of ALS. [2] In its native homodimeric state, the full-length SOD1 protein buries this peptide segment at the dimer interface, ensuring stability.[1] However, under conditions that favor the monomeric state (e.g., loss of metal cofactors, reduction of the Cys57-Cys146 disulfide bond, or pathogenic mutations), this aggregation-prone segment becomes exposed.[1]

The exposed GVIGIAQ sequence has a high propensity to form amyloid fibrils and can act as a "seed" to trigger the misfolding and aggregation of full-length SOD1 monomers.[1][2] This seeding capability accelerates the formation of toxic protein aggregates, which are a pathological hallmark of ALS.[1]

Role in the SOD1 Aggregation Pathway

The transition of the SOD1 protein from a soluble, functional dimer to an insoluble, aggregated fibril is a key pathological event. The SOD1 (147-153) peptide plays a pivotal role in the initiation and acceleration of this process. The pathway can be conceptualized as follows:



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SOD1 Aggregation Pathway

Quantitative Analysis of Seeding Activity

The ability of the SOD1 (147-153) peptide to accelerate the aggregation of the full-length protein has been quantified using in vitro aggregation assays. The Thioflavin T (ThT) fluorescence assay is commonly used to monitor the kinetics of fibril formation, where an increase in fluorescence corresponds to the formation of amyloid structures. A key parameter measured is the "lag time," which represents the time required for the initial formation of aggregation nuclei.

Experiment Condition	Result	Reference
Full-length apo-SOD1WT alone	Baseline aggregation with a standard lag time.	[1]
Full-length apo-SOD1WT + 15 molar excess of GVIGIAQ	Lag time for aggregation shortened by nearly 50%.	[1]
Full-length apo-SOD1G93A + GVIGIAQ peptide	Fibril formation was significantly accelerated.	[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the SOD1 (147-153) peptide and its role in SOD1 aggregation.

Thioflavin T (ThT) Fluorescence Assay for Seeding

This protocol is designed to monitor the kinetics of full-length SOD1 aggregation as seeded by the SOD1 (147-153) peptide.

Objective: To quantify the effect of the GVIGIAQ peptide on the lag time and rate of full-length SOD1 fibril formation.

Materials:

- Recombinant full-length human SOD1 (demetallated, apo-form)
- Synthetic SOD1 (147-153) peptide (GVIGIAQ)
- Thioflavin T (ThT)
- Tris(2-carboxyethyl)phosphine (TCEP)
- Potassium Phosphate buffer (10 mM, pH 7.4)
- 96-well black, clear-bottom microplates
- Teflon beads (optional, for agitation)
- Fluorescence plate reader

Procedure:

- Preparation of Reagents:
 - Prepare a 1 M stock solution of TCEP in water.
 - Prepare a 2 mM stock solution of ThT in buffer. Filter through a 0.22 µm filter and store in the dark.
 - Prepare solutions of apo-SOD1 and GVIGIAQ peptide in the potassium phosphate buffer. Determine concentrations accurately using UV-Vis spectroscopy or other protein quantification methods.

- Assay Setup:
 - In each well of the 96-well plate, prepare the reaction mixtures. For a final volume of 100 μL :
 - Control: 40 μM apo-SOD1, 40 μM ThT, 50 mM TCEP.
 - Seeded Reaction: 40 μM apo-SOD1, desired molar excess of GVIGIAQ peptide (e.g., 15x = 600 μM), 40 μM ThT, 50 mM TCEP.
 - Peptide Alone: Desired concentration of GVIGIAQ peptide, 40 μM ThT, 50 mM TCEP.
 - Buffer Blank: Buffer, 40 μM ThT, 50 mM TCEP.
 - Add a small Teflon bead to each well if constant agitation is required.
- Fluorescence Measurement:
 - Place the plate in a fluorescence plate reader pre-set to 37°C.
 - Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
 - Record fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for up to 48-72 hours. Include shaking cycles before each read if using Teflon beads.
- Data Analysis:
 - Subtract the background fluorescence of the buffer blank from all readings.
 - Plot fluorescence intensity versus time for each condition.
 - Determine the lag time for each curve, typically defined as the time to reach 10% of the maximum fluorescence.

Transmission Electron Microscopy (TEM) of Fibrils

Objective: To visually confirm the formation of amyloid-like fibrils and characterize their morphology.

Materials:

- Samples from the ThT assay (at the fluorescence plateau)
- 300-mesh carbon-coated copper grids
- 1-2% Uranyl acetate solution (negative stain)
- Ultrapure water
- Filter paper
- Transmission Electron Microscope

Procedure:

- Sample Application:
 - Place a 5-10 μ L drop of the fibril-containing solution onto a carbon-coated copper grid.
 - Allow the sample to adsorb for 1-2 minutes.
- Washing:
 - Blot the excess sample from the grid using filter paper.
 - Wash the grid by placing it face down on a drop of ultrapure water for 1 minute. Repeat this step twice.
- Staining:
 - Blot the grid dry.
 - Place the grid face down on a 5-10 μ L drop of 1-2% uranyl acetate solution for 30-60 seconds.
- Final Preparation:
 - Blot away the excess stain completely with filter paper.

- Allow the grid to air-dry thoroughly before imaging.
- Imaging:
 - Visualize the grid using a Transmission Electron Microscope at an appropriate magnification to observe fibrillar structures.

Circular Dichroism (CD) Spectroscopy

Objective: To monitor changes in the secondary structure of the peptide or full-length protein during aggregation.

Materials:

- SOD1 protein or peptide samples
- CD-compatible buffer (e.g., low concentration phosphate buffer)
- Quartz cuvette (e.g., 0.1 cm path length)
- CD Spectropolarimeter

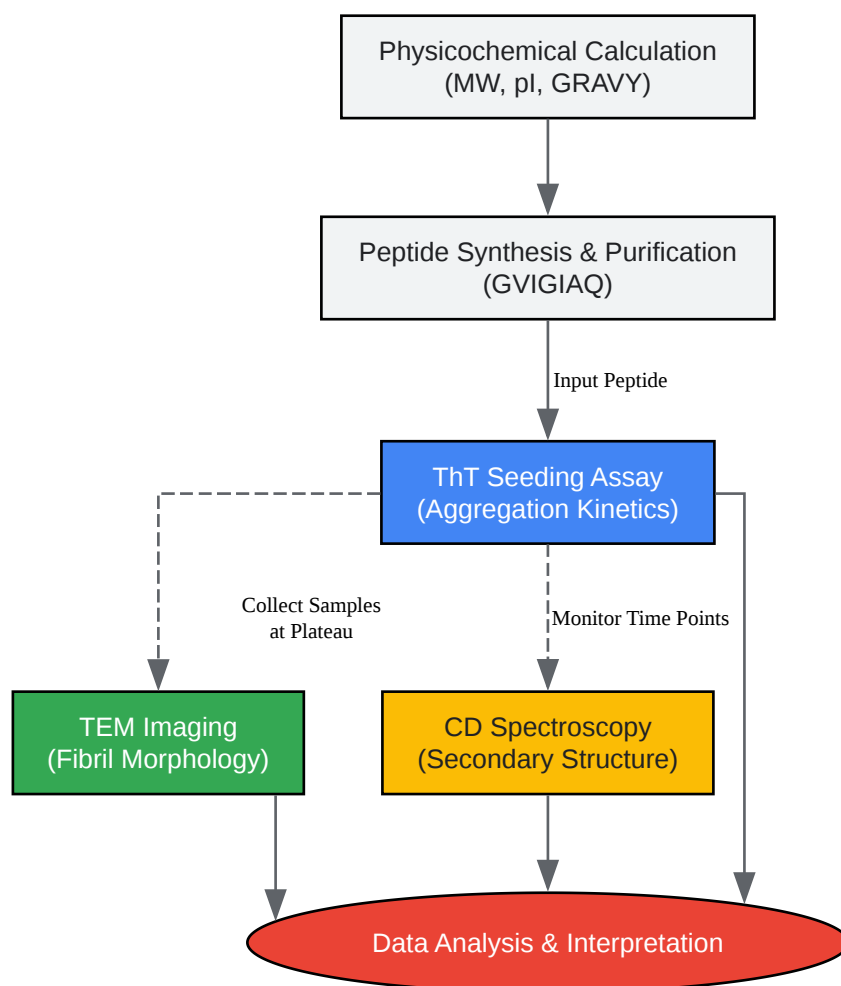
Procedure:

- Sample Preparation:
 - Prepare samples of the peptide or protein in the CD-compatible buffer at a suitable concentration (e.g., 10-50 μ M).
 - Take a baseline measurement of the buffer alone.
- Spectral Acquisition:
 - Place the sample in the quartz cuvette.
 - Scan the sample in the far-UV region (e.g., 200-250 nm) at room temperature.
 - Set the scan speed (e.g., 1 cm/min) and the number of accumulations (e.g., average of 3 scans) to obtain a good signal-to-noise ratio.

- Time-Course Measurement (Optional):
 - To monitor aggregation, acquire spectra at different time points after inducing aggregation (e.g., by adding TCEP).
- Data Analysis:
 - Subtract the buffer baseline spectrum from the sample spectra.
 - Analyze the resulting spectra. A shift from a random coil or alpha-helical spectrum to one with a minimum around 218 nm is indicative of β -sheet formation, a hallmark of amyloid fibrils.

Experimental and Analytical Workflow

The investigation of the SOD1 (147-153) peptide typically follows a structured workflow, from initial characterization to functional validation of its role in aggregation.



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SOD1 Peptide Analysis Workflow

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References

- 1. Aggregation-triggering segments of SOD1 fibril formation support a common pathway for familial and sporadic ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]

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